N-(2,6-dimethylphenyl)-9-oxo-9H-fluorene-4-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-9-oxo-9H-fluorene-4-carboxamide is an organic compound with a complex structure that includes a fluorene core and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-9-oxo-9H-fluorene-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the fluorene core, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
N-(2,6-dimethylphenyl)-9-oxo-9H-fluorene-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-9-oxo-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorene derivatives and carboxamides, such as:
- N-(2,6-dimethylphenyl)-1-piperazineacetamide
- 4,6-di-tert-butyl-N-(2,6-dimethylphenyl)-o-amidophenolato
Uniqueness
N-(2,6-dimethylphenyl)-9-oxo-9H-fluorene-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-9-oxofluorene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-13-7-5-8-14(2)20(13)23-22(25)18-12-6-11-17-19(18)15-9-3-4-10-16(15)21(17)24/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHVWEVLWWGYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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